molecular formula C7H4ClN3O2 B103370 2-Chloro-7-nitro-1H-benzo[d]imidazole CAS No. 15965-55-6

2-Chloro-7-nitro-1H-benzo[d]imidazole

Cat. No.: B103370
CAS No.: 15965-55-6
M. Wt: 197.58 g/mol
InChI Key: IDHWSFVCVDTHNI-UHFFFAOYSA-N
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Description

2-Chloro-7-nitro-1H-benzo[d]imidazole (CAS 15965-55-6) is a benzoimidazole derivative with the molecular formula C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol . This compound serves as a versatile chemical building block and key substrate for the preparation of useful materials in scientific research . It is widely used in chemical and biological research, particularly in the synthesis of other compounds of pharmacological importance . It is frequently employed as a precursor for constructing bioactive molecules with potential applications, such as anticancer or antimicrobial agents . The nitro-aromatic structure makes it a valuable reagent for the synthesis of complex target molecules, and the imidazole nucleus is a critical heterocycle found in numerous bioactive pharmaceutical and agrochemical ingredients . For research purposes, the product requires cold-chain transportation and should be stored in an inert atmosphere at 2-8°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or animal utilization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHWSFVCVDTHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 7 Nitro 1h Benzo D Imidazole

Established Synthetic Routes to 2-Chloro-7-nitro-1H-benzo[d]imidazole

The established routes to synthesize this compound typically begin with the construction of the benzimidazole (B57391) core, followed by functionalization. A common precursor is 2-chlorobenzimidazole (B1347102), which can be synthesized from the reaction of o-phenylenediamine (B120857) with urea (B33335) to form benzimidazolin-2-one, followed by treatment with phosphoryl chloride (POCl₃). derpharmachemica.com

Nitration is a critical step in the synthesis of this compound. The direct nitration of 2-chlorobenzimidazole using a mixture of concentrated nitric acid and sulfuric acid is a primary method for introducing the nitro (NO₂) group onto the benzene (B151609) ring of the benzimidazole core. However, the position of nitration on the benzimidazole ring is highly dependent on the reaction conditions and the existing substituents.

The direct nitration of the parent benzimidazole ring typically yields a mixture of isomers, with the 5- and 6-nitro derivatives being the major products. researchgate.netresearchgate.net Obtaining the 7-nitro isomer, as in this compound, can be challenging via this direct approach. An alternative and often more regioselective strategy involves the cyclization of a pre-nitrated precursor. For instance, the synthesis can start from 3-nitro-1,2-phenylenediamine, which is then cyclized to form the nitrobenzimidazole core. researchgate.net This method ensures the nitro group is in the desired position prior to the formation of the imidazole (B134444) ring.

Table 1: Comparison of Synthetic Strategies

Strategy Starting Material Key Reaction Primary Outcome Reference
Direct Nitration 2-Chlorobenzimidazole Electrophilic Aromatic Substitution Mixture of nitro-isomers, primarily 5- and 6-nitro researchgate.net
Precursor Nitration 3-Nitro-1,2-phenylenediamine Cyclization (e.g., with formic acid) Regioselective formation of the 4(7)-nitrobenzimidazole core researchgate.net

Temperature is a critical parameter that influences the regioselectivity of nitration reactions on the benzimidazole ring system. pjsir.org Controlling the temperature is essential to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts, such as other positional isomers or dinitrated products. pjsir.org

For the nitration of 2-chlorobenzimidazole, the reaction is typically conducted under controlled, often cooled, conditions to manage the exothermic nature of the reaction and to favor the formation of the desired 7-nitro isomer over others. Studies on related benzimidazole systems have demonstrated that reaction temperature can significantly alter the product distribution. For example, in the nitration of 2-(1'-phenylpyrazol-4'-yl) benzimidazole, nitration at room temperature occurred on a different ring system than nitration at 100 °C, which produced a dinitrated product. pjsir.org This highlights the general principle that precise temperature control is a key tool for achieving regioselectivity in the synthesis of substituted benzimidazoles.

Industrial-Scale Synthesis Approaches for this compound

Transitioning the synthesis of this compound from laboratory to an industrial scale requires a focus on process optimization, safety, cost-effectiveness, and product purity.

To enhance the efficiency and yield of large-scale production, several optimization strategies are employed. These include refining reaction parameters such as reagent concentrations, reaction times, and temperature profiles. Modern synthetic techniques are also implemented to improve process control and reduce environmental impact.

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields. nih.gov For the synthesis of various benzimidazole derivatives, microwave irradiation has proven to be an effective method for accelerating condensation and substitution reactions. nih.gov

Continuous Flow Reactors : In industrial settings, continuous flow reactors offer significant advantages over traditional batch processing. They allow for better control over reaction temperature and mixing, improve safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and product consistency.

Table 2: Industrial Production Strategies

Technique Advantage Application in Synthesis Reference
Microwave-Assisted Synthesis Reduced reaction time, increased yield Accelerating condensation and N-alkylation steps nih.gov
Continuous Flow Reactors Enhanced safety, better process control, improved consistency Nitration and chlorination steps

The final purity of the this compound is critical, especially for its use as an intermediate in further chemical synthesis. Industrial purification methods are designed to be scalable, efficient, and capable of removing impurities such as starting materials, reagents, and isomeric byproducts.

Crystallization : The most common method for purifying the crude product on a large scale is crystallization. google.com This involves dissolving the crude solid in a suitable hot solvent or solvent mixture and allowing it to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. The resulting crystals are then filtered, washed, and dried. google.com

Adsorption with Resins : In some processes, specialized resins may be used in a column chromatography setup to adsorb and remove specific impurities from the product stream. google.com

Purity Analysis : The effectiveness of the purification process is monitored using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to confirm the purity of the final product and quantify any remaining impurities. google.comgoogle.com

Chemical Transformations and Derivatization of 2 Chloro 7 Nitro 1h Benzo D Imidazole

Reaction Pathways of 2-Chloro-7-nitro-1H-benzo[d]imidazole

The reactivity of this compound is dictated by its distinct functional groups, each providing a handle for specific chemical reactions. Key transformation pathways include nucleophilic substitution at the 2-position, reduction of the 7-nitro group, and oxidative modification of the core benzimidazole (B57391) structure.

The chlorine atom at the C2 position of the benzimidazole ring is susceptible to nucleophilic substitution, acting as a leaving group. This reactivity is a cornerstone for introducing a wide array of functional groups onto the benzimidazole core. The reaction involves the displacement of the chloride ion by a nucleophile, a process common for 2-chlorobenzimidazoles. A variety of nucleophiles, including primary and secondary amines, can be employed to generate N-substituted-1H-benzo[d]imidazol-2-amine derivatives. acs.org

These reactions are typically carried out by refluxing the 2-chloro-1H-benzo[d]imidazole substrate with the desired amine in a suitable solvent like ethanol. acs.org This pathway is fundamental for creating libraries of compounds where the substituent at the 2-position is systematically varied to modulate biological activity or physical properties.

NucleophileReagent ExampleResulting Derivative Class
Primary Amine2-AminopyridineN-(pyridin-2-yl)-1H-benzo[d]imidazol-2-amine
Primary AmineBenzylamineN-benzyl-1H-benzo[d]imidazol-2-amine
Primary Aminep-PhenylenediamineN1-(1H-benzo[d]imidazol-2-yl)benzene-1,4-diamine
SulfonamideSulphaniline4-(1H-benzo[d]imidazol-2-ylamino)-N-(4-aminophenyl)benzenesulfonamide

This table illustrates the versatility of the C2-chloro position in nucleophilic substitution reactions for the synthesis of diverse benzimidazole derivatives. acs.org

The nitro group at the 7-position can be readily reduced to a primary amino group (NH2), yielding 2-chloro-1H-benzo[d]imidazol-7-amine. This transformation is crucial as it introduces a new reactive site for further derivatization, such as acylation or alkylation, and significantly alters the electronic properties of the benzimidazole ring.

The selective reduction of an aromatic nitro group in the presence of other reducible functionalities requires careful selection of reagents. Common methods for this conversion include:

Catalytic Hydrogenation : Using hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. rsc.org Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. rsc.org

Metal/Acid Systems : Metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid provide a mild and chemoselective method for reducing nitro groups. rsc.org Tin(II) chloride (SnCl2) is particularly noted for its ability to reduce nitro groups without affecting other sensitive groups. rsc.org

Transfer Hydrogenation : Reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst can be used. researchgate.net For instance, a system of zinc or magnesium powder with hydrazine glyoxylate (B1226380) has been shown to rapidly and selectively reduce aromatic nitro compounds at room temperature. researchgate.net

Sodium Dithionite (Na2S2O4) : This reagent is used in reductive cyclization reactions to simultaneously reduce a nitro group and facilitate the formation of the benzimidazole ring from precursors. researchgate.net

The choice of reducing agent is critical to ensure the integrity of the chloro-substituent and the benzimidazole core. The resulting amino group provides a key building block for synthesizing a wider range of functionalized derivatives.

The benzimidazole core itself can undergo oxidative transformations, although it is generally a stable aromatic system. Oxidative reactions can target either the fused benzene (B151609) ring or the nitrogen atoms of the imidazole (B134444) moiety.

Under harsh conditions, such as thermo-oxidative degradation, the initial oxidative attack occurs preferentially on the carbocyclic benzene ring adjacent to the imidazole nucleus. dtic.mil This suggests that the imidazole portion of the molecule is more resistant to oxidation compared to the fused benzenoid ring. dtic.mil

A more subtle oxidative transformation is the formation of benzimidazole N-oxides. However, direct oxidation of the benzimidazole nitrogen atoms is generally not feasible. Instead, benzimidazole N-oxides are typically synthesized through the cyclization of appropriately substituted 2-nitroaniline (B44862) precursors. conicet.gov.ar For example, the base-mediated cyclization of N-substituted 2,6-dinitroanilines leads to the formation of the corresponding benzimidazole N-oxides. conicet.gov.ar This intramolecular reaction pathway is the primary method for accessing this class of oxidized derivatives, as the N-O moiety cannot be readily installed on a pre-formed benzimidazole ring. rsc.orgconicet.gov.ar

Design and Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is a strategic process aimed at creating novel molecules with specific functionalities. This involves both the construction of the core structure and its subsequent modification.

The synthesis of 6-substituted (or 7-substituted in correct nomenclature) 1H-benzimidazole derivatives often begins with substituted benzene-1,2-diamine precursors, such as 4-nitrobenzene-1,2-diamine. nih.govresearchgate.net A common and effective method is the condensation of this diamine with various substituted aromatic aldehydes. nih.govresearchgate.net This reaction, often carried out using an oxidizing agent like sodium metabisulfite (B1197395) (Na2S2O5), forms the imidazole ring, yielding a 2-aryl-7-nitro-1H-benzo[d]imidazole. researchgate.netnih.gov The 2-chloro functionality can be introduced at a different stage, for instance, by starting with 4-chloro-1,2-diaminobenzene and subsequently performing a nitration step. dtic.mil

Once the core 2-substituted-7-nitro-1H-benzo[d]imidazole is formed, further structural diversity can be achieved through N-alkylation. The nitrogen atom at the N-1 position of the imidazole ring can be functionalized by reacting the benzimidazole with substituted halides in the presence of a base. researchgate.netorganic-chemistry.org This allows for the introduction of a wide variety of alkyl or arylmethyl groups at the N-1 position, creating another point of molecular diversity. nih.govresearchgate.net

The synthesis of benzimidazole derivatives has been significantly enhanced by the application of microwave-assisted organic synthesis (MAOS). This technique offers substantial advantages over conventional heating methods, primarily in reducing reaction times and improving product yields. nih.govresearchgate.net

For instance, the condensation reaction between 4-nitrobenzene-1,2-diamine and substituted aldehydes to form 6-nitro-1H-benzimidazole derivatives can take 6–12 hours using conventional reflux heating. nih.gov In contrast, the same reaction under microwave irradiation can be completed in just 10–15 minutes. nih.govresearchgate.net Furthermore, the reaction yields often see a significant increase, in some cases improving by 7 to 22% with microwave assistance. nih.govresearchgate.net Similarly, the subsequent N-alkylation step to produce N-substituted derivatives also benefits from microwave heating, with reaction times dropping from 12–24 hours to 20–60 minutes and yields increasing by 7 to 15%. nih.gov

The efficiency of microwave heating stems from the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the reaction rate. This green chemistry approach not only saves time and energy but can also lead to cleaner reactions with fewer byproducts. researchgate.net

Synthesis StepConventional Heating (Reflux)Microwave-Assisted Method
Ring Formation
Reaction Time6–12 hours10–15 minutes
Yield ImprovementBaseline+7% to +22%
N-Alkylation
Reaction Time12–24 hours20–60 minutes
Yield ImprovementBaseline+7% to +15%

This table provides a comparative overview of reaction parameters for the synthesis of 6-nitro-1H-benzimidazole derivatives, highlighting the significant improvements achieved with microwave irradiation. nih.govresearchgate.net

Multi-Step Synthetic Sequences for Complex Analogues

The strategic functionalization of this compound serves as a cornerstone for the multi-step synthesis of complex analogues with potential applications in medicinal chemistry and material science. The presence of three reactive sites—the acidic N-H proton of the imidazole ring, the electrophilic C2-carbon attached to the chlorine atom, and the nitro group on the benzene ring—allows for a variety of sequential chemical transformations. These transformations are instrumental in building molecular complexity and accessing a diverse range of derivatives.

A common synthetic strategy involves a two-step process to introduce substituents at both the N1 and C2 positions of the benzimidazole core. nih.gov This approach typically begins with the condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde, followed by N-alkylation or N-arylation. nih.gov While this method is effective for a broad range of benzimidazoles, multi-step sequences starting from the pre-formed this compound scaffold offer a more direct route to specifically functionalized analogues.

One such sequence could commence with the N-alkylation of the imidazole ring, followed by nucleophilic substitution at the C2-position. The initial N-alkylation can be achieved by reacting this compound with various alkyl or benzyl (B1604629) halides in the presence of a base such as potassium carbonate. nih.gov This step yields N-substituted intermediates, which can then undergo a subsequent nucleophilic aromatic substitution reaction at the C2-position with a range of nucleophiles, including amines, thiols, or alkoxides. This sequential approach allows for the controlled introduction of different functionalities at the N1 and C2 positions, leading to the generation of diverse libraries of complex benzimidazole analogues.

Another synthetic pathway involves the initial derivatization at the C2-position, followed by modification of the nitro group. For instance, the chloro group at the C2-position can be displaced by a nucleophile, and in a subsequent step, the nitro group can be reduced to an amino group. This newly formed amino group can then be further functionalized through acylation, sulfonylation, or diazotization reactions, thereby expanding the structural diversity of the resulting complex analogues.

The following data tables outline representative multi-step synthetic sequences starting from this compound, showcasing the versatility of this scaffold in the synthesis of complex derivatives.

Table 1: Sequential N-Alkylation and C2-Amination

StepReactionReagents and ConditionsIntermediate/Product
1N-AlkylationAlkyl halide (e.g., Benzyl chloride), K₂CO₃, DMF, rt1-Alkyl-2-chloro-7-nitro-1H-benzo[d]imidazole
2C2-AminationAmine (e.g., Piperidine), EtOH, Reflux1-Alkyl-7-nitro-2-(piperidin-1-yl)-1H-benzo[d]imidazole

Table 2: Sequential C2-Thiolation and Nitro Group Reduction

StepReactionReagents and ConditionsIntermediate/Product
1C2-ThiolationThiol (e.g., Thiophenol), NaH, THF, 0 °C to rt7-Nitro-2-(phenylthio)-1H-benzo[d]imidazole
2Nitro ReductionSnCl₂·2H₂O, EtOH, Reflux2-(Phenylthio)-1H-benzo[d]imidazol-7-amine

Table 3: Sequential C2-Arylation and Further Functionalization

StepReactionReagents and ConditionsIntermediate/Product
1Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Reflux2-Aryl-7-nitro-1H-benzo[d]imidazole
2N-AcylationAcyl chloride (e.g., Acetyl chloride), Pyridine, CH₂Cl₂, 0 °C to rt1-Acetyl-2-aryl-7-nitro-1H-benzo[d]imidazole

Advanced Spectroscopic and Structural Characterization of 2 Chloro 7 Nitro 1h Benzo D Imidazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of benzimidazole (B57391) derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the exact positions of substituents on the bicyclic ring can be determined.

In the case of 2-Chloro-7-nitro-1H-benzo[d]imidazole, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the benzene (B151609) ring and the N-H proton of the imidazole (B134444) ring. The electron-withdrawing nature of the nitro group at position 7 and the chlorine atom at position 2 significantly influences the chemical shifts of the aromatic protons (H-4, H-5, and H-6). The N-H proton typically appears as a broad singlet at a downfield chemical shift. rsc.orgnih.gov

While specific spectral data for this compound is not extensively published, data from related substituted benzimidazoles can provide insight. For instance, studies on various N-unsubstituted 1H-benzimidazoles demonstrate that prototropic tautomerism can lead to averaged signals in solution, simplifying the spectra. nih.gov However, in many cases, particularly in the solid state or certain solvents, tautomerism is blocked, allowing for the distinction of all carbon and proton signals. nih.gov The ¹³C NMR spectrum provides further confirmation, with the carbon atom C-2, bonded to chlorine, and C-7, bonded to the nitro group, showing characteristic chemical shifts. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Spectral Characteristics for Aromatic Protons in this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-4 Downfield Doublet J(H4-H5) ≈ 7-9
H-5 Mid-range Triplet or Doublet of Doublets J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9
H-6 Upfield Doublet J(H6-H5) ≈ 7-9

Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (molecular formula C₇H₄ClN₃O₂), the molecular weight is 197.58 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 197. scispace.comresearchgate.net Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) at m/z 199 would also be present, with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. libretexts.org

The fragmentation of aromatic nitro compounds typically involves the loss of the nitro group (NO₂) as a radical (mass of 46) or the loss of NO (mass of 30). youtube.com Therefore, significant fragment ions for this compound would be expected from these losses.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z Value Ion Identity Description
197/199 [M]⁺ Molecular ion (³⁵Cl / ³⁷Cl)
167/169 [M - NO]⁺ Loss of nitric oxide
151/153 [M - NO₂]⁺ Loss of nitro group

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The N-H bond of the imidazole ring typically gives rise to a stretching vibration in the region of 3100-3500 cm⁻¹. orientjchem.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The most indicative signals for this compound are the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. For aromatic nitro compounds, these bands appear in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric). researchgate.netorgchemboulder.com Additionally, C=N and C=C stretching vibrations from the fused ring system would be observed in the 1450-1620 cm⁻¹ region. nih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (imidazole) Stretch 3100 - 3500
C-H (aromatic) Stretch 3000 - 3100
C=N / C=C (ring) Stretch 1450 - 1620
NO₂ (nitro) Asymmetric Stretch 1475 - 1550
NO₂ (nitro) Symmetric Stretch 1290 - 1360

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry and connectivity. researchgate.net

While a specific crystal structure for this compound has not been detailed in the reviewed literature, analysis of other substituted benzimidazoles reveals common structural features. semanticscholar.orgiucr.orgnih.gov A crystal structure analysis would confirm the planarity of the benzimidazole core. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (e.g., between the N-H of one molecule and a nitro oxygen or nitrogen atom of a neighboring molecule) and π-π stacking interactions between the aromatic rings. scilit.com These interactions are crucial for understanding the solid-state properties of the material.

Table 4: Information Obtainable from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The symmetry elements present in the crystal structure.
Atomic Coordinates The precise x, y, z position of each atom in the unit cell.
Bond Lengths & Angles Exact measurements of the distances and angles between bonded atoms.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential analytical techniques for determining the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. sci-hub.se

For benzimidazole derivatives, reversed-phase HPLC is commonly employed. researchgate.netnih.gov This method typically uses a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, sometimes with an acid modifier like formic or phosphoric acid to improve peak shape. nih.gov

The purity of a sample of this compound would be assessed by injecting a solution of the compound into the HPLC system. A pure compound will ideally produce a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks can be used to quantify the purity, often expressed as a percentage. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov

Table 5: Typical Parameters for HPLC/UPLC Purity Analysis of Benzimidazole Derivatives

Parameter Typical Setting Purpose
Column Reversed-phase C8 or C18 Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water (gradient or isocratic) Elutes the compounds from the column.
Detector UV-Vis (e.g., at 254 nm or 288 nm) Detects the aromatic compound as it elutes. nih.gov
Flow Rate 0.5 - 2.0 mL/min (HPLC); 0.2 - 0.6 mL/min (UPLC) Controls the speed of the analysis.

Computational Chemistry Studies on 2 Chloro 7 Nitro 1h Benzo D Imidazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-7-nitro-1H-benzo[d]imidazole, DFT calculations are employed to determine its optimized molecular geometry, including bond lengths and angles, and to compute various electronic properties. nih.govnih.gov These calculations can predict local and global reactivity descriptors, which help in understanding the molecule's chemical behavior. nih.gov

Studies on related benzimidazole (B57391) derivatives have utilized DFT at specific levels of theory, such as M062X/6-311+g(d), to compare calculated molecular structures with experimentally determined crystal structures, often showing strong correlation. nih.gov The insights from DFT are foundational for more complex analyses, including the study of vibrational spectra, electronic properties, and non-linear optical properties. researchgate.net This theoretical framework helps elucidate how the electronic density is distributed across the molecule, influenced by the electron-withdrawing nitro group and the chloro substituent on the benzimidazole core.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for identifying the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visualizing the charge distribution and predicting regions susceptible to electrophilic and nucleophilic attack. nih.govmdpi.com

The MEP map uses a color scale to denote different potential values.

Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are attractive to electrophiles. For this compound, the oxygen atoms of the nitro group are expected to be the most electron-rich areas. nih.govnih.gov

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole (B134444) nitrogen is typically a prominent positive region. mdpi.com

Green Regions: Correspond to areas of neutral or zero potential.

By analyzing the MEP surface, researchers can predict how the molecule will interact with other molecules, including biological receptors, which is crucial for understanding its potential biological activity. nih.gov

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. irjweb.com The interaction between these orbitals governs the outcomes of chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. For benzimidazole derivatives, the HOMO is often distributed over the fused benzene (B151609) and imidazole ring system.

LUMO: Represents the ability of a molecule to accept an electron. In this compound, the electron-withdrawing nitro group significantly influences the LUMO, localizing electron density on this part of the molecule. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. irjweb.com This gap is instrumental in describing the charge transfer interactions that occur within the molecule. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital Theory
ConceptDescriptionSignificance for this compound
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons; acts as an electron donor.Indicates regions susceptible to electrophilic attack, likely the benzimidazole ring.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons; acts as an electron acceptor.Indicates regions susceptible to nucleophilic attack, influenced by the nitro group.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and potential for intramolecular charge transfer. irjweb.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. arabjchem.org This method is essential in drug design for understanding interactions at the molecular level and predicting the affinity and activity of potential drug candidates. arabjchem.org

While direct docking studies on this compound are not specified in the provided sources, research on closely related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has identified several potential protein targets. nih.govrsc.org These simulations predict that such compounds can bind effectively to the active sites of various enzymes implicated in cancer and microbial infections. The primary interactions stabilizing the ligand-protein complex often include hydrogen bonds and electrostatic interactions. nih.gov

Table 2: Potential Protein Targets for Nitro/Chloro-Benzimidazole Derivatives Identified via Molecular Docking
Protein TargetAssociated Disease/FunctionReference
Dihydrofolate Reductase (DHFR)Antimicrobial and Anticancer nih.govrsc.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Anticancer (Angiogenesis) nih.govrsc.org
Histone Deacetylase 6 (HDAC6)Anticancer nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are used to develop mathematical models that correlate the chemical structure of compounds with their biological activities. researchgate.net These models are valuable for predicting the activity of new compounds and for understanding the mechanism of action of a series of molecules. researchgate.net

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for a set of compounds, including derivatives of the benzimidazole scaffold. These descriptors are then used to build a regression model that links the structural features to a specific biological outcome, such as antimicrobial efficacy. For instance, a QSAR model might reveal that the presence of an electron-withdrawing group like a nitro group at a specific position on the benzimidazole ring enhances a particular biological activity.

ADMET Prediction and Pharmacokinetic Profiling in silico

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery. It uses computational models to forecast the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like profiles.

Studies on derivatives of this compound have shown that these compounds can possess good predicted ADMET profiles. nih.govrsc.org For example, analyses of related benzimidazole-triazole molecules have predicted excellent human intestinal absorption and have been flagged as non-mutagenic in AMES toxicity tests. mdpi.com However, predictions also suggest that some derivatives may not readily cross the blood-brain barrier (BBB). mdpi.com These computational screenings are vital for prioritizing compounds for further experimental testing.

Table 3: Predicted ADMET Properties for Related Benzimidazole Derivatives
ADMET ParameterPredicted OutcomeSignificanceReference
Human Intestinal Absorption (HIA)Good to Excellent (e.g., >99%)Indicates high potential for oral bioavailability. mdpi.com
Blood-Brain Barrier (BBB) PermeationPredicted not to permeateSuggests the compound may have limited effects on the central nervous system. mdpi.com
AMES ToxicityNegativePredicts the compound is likely non-mutagenic. mdpi.com
CarcinogenicityNegativePredicts a low risk of causing cancer. mdpi.com

Biological and Biomedical Research Applications of 2 Chloro 7 Nitro 1h Benzo D Imidazole

Antimicrobial Activity Studies

Derivatives of chloro-nitro-benzimidazole have been the subject of numerous studies to evaluate their potential as antimicrobial agents. The presence of both a halogen (chloro) and a nitro group is often associated with enhanced antimicrobial efficacy, making this class of compounds a promising area for the development of new therapeutic agents.

Antibacterial Efficacy Against Specific Pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

Research has demonstrated that N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives possess potent antibacterial properties. rsc.orgresearchgate.net A study evaluating a series of these compounds reported significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, and Escherichia coli. rsc.org Several of these derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL, which is comparable to the antibiotic ciprofloxacin. rsc.orgresearchgate.net

Specifically, certain 2-(4-nitro/chloro-phenyl) moieties attached to the benzimidazole (B57391) core have shown potent activity. rsc.org One fluorinated benzimidazole derivative was found to be highly effective against S. aureus and MRSA, with MIC₅₀ values of 0.99 and 1.15 μg/mL, respectively, although it showed minimal activity against Gram-negative bacteria like P. aeruginosa and E. coli. nih.gov Conversely, a related imidazole (B134444) compound, 5-chloro-1-methyl-4-nitroimidazole (B20735), demonstrated activity against Pseudomonas aeruginosa with a minimum bactericidal concentration of 4.0 mg/mL. researchgate.net The antibacterial effects of various nitroimidazole compounds have also been noted against carbapenem-resistant E. coli. researchgate.netnih.gov

Table 1: Antibacterial Activity of Selected Chloro-Nitro-Benzimidazole Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazolesEscherichia coli2 - 16 rsc.orgresearchgate.net
N-substituted 6-(chloro/nitro)-1H-benzimidazolesStaphylococcus aureus (MSSA)2 - 16 rsc.orgresearchgate.net
N-substituted 6-(chloro/nitro)-1H-benzimidazolesStaphylococcus aureus (MRSA)2 - 16 rsc.orgresearchgate.net
Fluorinated benzimidazole derivativeStaphylococcus aureus (MRSA)4 nih.gov
5-chloro-1-methyl-4-nitroimidazolePseudomonas aeruginosa4000 researchgate.net

Antifungal Efficacy Against Fungal Strains (e.g., Candida albicans)

The antifungal potential of chloro-nitro-benzimidazole derivatives has also been investigated, particularly against the opportunistic pathogenic yeast Candida albicans. In a study of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, one compound (designated 4k) showed potent activity against C. albicans with a MIC value ranging from 8 to 16 µg/mL. rsc.orgresearchgate.net This efficacy was comparable to the standard antifungal drug fluconazole (B54011) under the tested conditions. rsc.org Furthermore, the related compound 5-chloro-1-methyl-4-nitroimidazole exhibited excellent antifungal activity against a clinical strain of C. albicans, with a minimum bactericidal concentration of 2.5 mg/mL. researchgate.net These findings underscore the potential of this chemical scaffold in developing new agents to combat fungal infections.

Table 2: Antifungal Activity of Selected Chloro-Nitro-Benzimidazole/Imidazole Derivatives
CompoundFungal StrainMIC/MBCReference
Compound 4k (N-substituted 6-(chloro/nitro)-1H-benzimidazole)Candida albicans8 - 16 µg/mL (MIC) rsc.orgresearchgate.net
5-chloro-1-methyl-4-nitroimidazoleCandida albicans2.5 mg/mL (MBC) researchgate.net

Anti-biofilm Activities and Adjuvant Therapy Potential

Bacterial biofilms present a significant challenge in treating infections due to their high tolerance to conventional antibiotics. researchgate.net Benzimidazole derivatives are being explored for their ability to inhibit biofilm formation. One study highlighted a compound with a 5-nitro-benzimidazole nucleus that was effective in repressing biofilm formation in P. aeruginosa. mdpi.com Another novel benzimidazole molecule, named antibiofilm compound 1 (ABC-1), was found to prevent biofilm formation by both P. aeruginosa and S. aureus at nanomolar concentrations without inhibiting bacterial growth, suggesting a mechanism that interferes with the biofilm formation process itself. researchgate.netnih.gov The calculated IC₅₀ for inhibiting P. aeruginosa biofilm formation was 45.9 nM. researchgate.netnih.gov Polyfunctional benzimidazole derivatives have also demonstrated inhibitory effects on E. coli biofilms. actabiomedica.ru This anti-biofilm activity suggests a potential role for these compounds as adjuvant therapy, where they could be used alongside traditional antibiotics to disrupt the protective biofilm and increase the susceptibility of the bacteria to treatment.

Anticancer Activity Investigations

The structural resemblance of benzimidazole to purine (B94841) nucleosides has made it a privileged scaffold in the design of anticancer agents. nih.gov Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Cytotoxic Effects on Cancer Cell Lines (e.g., Human Melanoma A375 cells)

While direct studies on the cytotoxic effects of 2-Chloro-7-nitro-1H-benzo[d]imidazole on human melanoma A375 cells are not extensively documented, research on the broader class of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has revealed potent anticancer activity. rsc.orgresearchgate.net In one comprehensive study, several derivatives showed strong cytotoxic effects against a panel of five different human cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values ranging from 1.84 to 10.28 µM. rsc.orgresearchgate.net This level of activity is comparable to that of the established chemotherapy drug paclitaxel. researchgate.net Although the A375 cell line was not specified in that particular screen, it is a standard model for melanoma research, and other novel compounds have demonstrated cytotoxic activity against it. nih.gov The potent, broad-spectrum anticancer activity of chloro-nitro-benzimidazole derivatives suggests their potential for further investigation against various cancers, including melanoma.

Table 3: Cytotoxic Activity of N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives Against Various Cancer Cell Lines
Compound ClassCancer Cell LinesIC₅₀ Range (µM)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivativesFive human cancer cell lines1.84 - 10.28 rsc.orgresearchgate.net

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which many anticancer agents exert their effects is the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. nih.gov Numerous studies have shown that benzimidazole derivatives are capable of triggering these pathways in cancer cells. nih.govnih.gov

Specific benzimidazole-based compounds have been found to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), ovarian (SKOV3), and lung (A549) cancer cells. nih.govnih.gov For instance, one derivative was shown to arrest the cell cycle at the S, G1, and G2 phases, leading to significant increases in both early and late apoptotic cell populations. nih.gov Another study on benzimidazole-triazole hybrids identified a compound that induced apoptosis in 44.49% of liver cancer (HepG-2) cells and caused cell cycle arrest at the G1/S checkpoint. tandfonline.com These mechanistic insights suggest that chloro-nitro-benzimidazole derivatives likely share the ability to interfere with fundamental cellular processes, leading to the death of cancer cells. Molecular docking studies further suggest that these compounds may target key regulatory proteins such as dihydrofolate reductase, which is involved in both microbial and cancer cell proliferation. rsc.orgresearchgate.net

Role of Reactive Oxygen Species (ROS) Generation and DNA Damage

Research into the specific mechanisms of action for this compound concerning reactive oxygen species (ROS) generation and subsequent DNA damage is an emerging area. While direct studies on this particular compound are limited, the broader class of nitroimidazole compounds, to which it belongs, is known to be bioreductively activated under hypoxic conditions, a state of low oxygen often found in solid tumors. This activation process can lead to the formation of nitro-radical anions. In the presence of oxygen, these radicals can be re-oxidized, creating a futile cycle that generates superoxide (B77818) radicals and other reactive oxygen species, leading to oxidative stress. nih.gov

Furthermore, related compounds such as chloro-benzoquinones have been shown to cause oxidative DNA damage through the production of ROS mediated by iron. nih.gov These studies suggest that the chloro and nitro substitutions on the benzimidazole ring could potentially contribute to similar activities for this compound. The generation of ROS can lead to various forms of DNA damage, including single- and double-strand breaks, which if not adequately repaired, can trigger cell cycle arrest and apoptosis. However, it is crucial to note that these are proposed mechanisms based on related structures, and dedicated research on this compound is required for confirmation.

Enzyme Inhibition and Modulation Studies

The ability of this compound and its derivatives to interact with and inhibit the activity of various enzymes is a significant focus of research. These inhibitory activities are key to their potential therapeutic effects in a range of diseases.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. Its activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to peptic ulcers and other gastric diseases. The inhibition of urease is therefore a valuable strategy for the treatment of these infections. researchgate.net Benzimidazole derivatives have been investigated as potential urease inhibitors. tandfonline.commdpi.com Studies on various benzimidazole derivatives have demonstrated their capacity to inhibit urease activity, with some compounds showing higher potency than standard inhibitors like thiourea (B124793) and hydroxyurea. tandfonline.com The mechanism of inhibition is often explored through molecular docking studies, which can reveal interactions with the active site of the enzyme. While the broader class of benzimidazoles shows promise, specific studies detailing the urease inhibition activity of this compound are not extensively documented in the available literature.

Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them important targets for drug development. Benzimidazole-based compounds have been identified as inhibitors of several protein kinases. nih.gov For instance, certain (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide hybrids have demonstrated inhibitory activity against a range of kinases, including EGFR, Her2, VEGFR2, and CDK2. nih.gov The presence of halogen and nitro groups on the benzimidazole scaffold can influence the binding affinity and selectivity of these compounds for different kinases. The specific inhibitory profile of this compound against a panel of protein kinases remains an area for further investigation to determine its potential in diseases driven by aberrant kinase signaling.

Human topoisomerase I (Hu Topo I) is a crucial enzyme involved in DNA replication, transcription, and recombination by relaxing supercoiled DNA. It is a well-established target for anticancer drugs. There is a growing interest in the development of novel Hu Topo I inhibitors. While direct studies on this compound are not prominent, the related class of bacterial DNA gyrase and topoisomerase IV inhibitors includes benzothiazole (B30560) scaffold-based compounds. nih.gov The inhibition of these bacterial topoisomerases, which are functionally related to human topoisomerases, suggests that the broader benzimidazole and related heterocyclic scaffolds have the potential to interact with this class of enzymes. Further research is necessary to ascertain if this compound itself possesses inhibitory activity against Hu Topo I.

Other Investigated Biological Activities

The versatile benzimidazole scaffold has been explored for a wide range of other biological activities, suggesting the potential for this compound to exhibit a broad spectrum of pharmacological effects. nih.gov

Antiviral: Benzimidazole derivatives have been reported to possess antiviral properties against a variety of viruses. nih.govnih.gov

Antiparasitic: The benzimidazole class is well-known for its anthelmintic drugs, and research continues into its broader antiparasitic potential. nih.gov

Antihypertensive: Certain 5-nitro-1H-benzo[d]imidazole derivatives have been synthesized and shown to exhibit vasorelaxant and antihypertensive effects. nih.govresearchgate.netresearchgate.netntnu.no

Anti-inflammatory: Derivatives of nitrobenzimidazoles have been evaluated for their anti-inflammatory activity, with some compounds showing promising results. iosrjournals.orgnih.govresearchgate.net

Antioxidant: The antioxidant potential of benzimidazole derivatives has been a subject of investigation, with some compounds demonstrating significant radical scavenging activity. orientjchem.orgnih.govcumhuriyet.edu.tr

Anti-HIV: The imidazole scaffold is a component of some compounds investigated for anti-HIV activity. researchgate.netnih.govresearchgate.netdoi.orgnih.gov

While these activities have been reported for the broader class of benzimidazole derivatives, specific and detailed research is required to confirm and characterize these potential biological activities for this compound.

Structure-Activity Relationship (SAR) Elucidation for this compound and its Analogues

The biological potency of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic scaffold. nih.gov Structure-Activity Relationship (SAR) studies have been instrumental in optimizing these compounds for various therapeutic targets. Research indicates that substitutions at the N1, C2, C5, and C6 positions are particularly critical in influencing the biological activity of the benzimidazole core. nih.govnih.gov

The electronic properties and steric bulk of substituents on the benzimidazole ring play a crucial role in determining the compound's biological effects.

N1 Position: Substitution at the N1 position can significantly enhance biological activity. For instance, the introduction of a benzyl (B1604629) group at this position has been shown to boost anti-inflammatory action. rsc.org Similarly, substitutions with various heterocyclic rings at N1 are known to contribute to effective anti-inflammatory properties. nih.gov

C2 Position: The C2 position is a frequent site for modification to alter biological activity. In some series, substituting this position with bulky groups has been found to be detrimental to activity, suggesting steric limitations at the target binding site. researchgate.net Conversely, other studies show that substitutions with groups like 2-pyridinyl or various carboxylic acids can confer potent anti-inflammatory or other biological activities. semanticscholar.org The nature of the linker between the C2 position and a terminal functional group, such as a carboxyl group, can also be critical, with activity sometimes being inversely related to the linker's length. semanticscholar.org

C5/C6 Positions: The benzene (B151609) portion of the benzimidazole ring, particularly the C5 and C6 positions, is a key area for modulation. The presence of electron-withdrawing groups is often associated with enhanced potency. For example, a derivative with an electron-withdrawing nitro group at the C6-position demonstrated greater anti-inflammatory activity compared to analogues with electron-donating groups. semanticscholar.org In another study, a cyano group at the 5(6) position was found to increase the antiproliferative activity of certain benzimidazole-derived Schiff bases. rsc.org However, the introduction of a chlorine atom at C5 has also been reported to decrease fungicidal activity in some series, indicating that the effect is target-dependent. researchgate.net

C7 Position: While less commonly explored than the C5 and C6 positions, substitution at the C7 position is also a viable strategy for modulating activity. For example, the design and synthesis of 7-hydroxy benzimidazole analogues have been pursued to develop inhibitors of glycogen (B147801) synthase kinase 3β (GSK3β), indicating that this position is accessible and can be modified to achieve specific biological targeting.

The table below summarizes key SAR findings for various benzimidazole analogues.

PositionSubstituent TypeObserved Effect on Biological ActivityReference
N1Benzyl group, HeterocyclesEnhanced anti-inflammatory activity rsc.orgsemanticscholar.org
C2Bulky groupsCan reduce activity (target-dependent) researchgate.net
C6Electron-withdrawing group (e.g., Nitro)Increased anti-inflammatory activity semanticscholar.org
C5(6)Cyano groupIncreased antiproliferative activity rsc.org
C5Electron-withdrawing groupsLoss of anti-inflammatory activity in one series semanticscholar.org

Stereochemistry can be a critical determinant of the biological activity of chiral benzimidazole derivatives. The spatial arrangement of atoms in a molecule can dictate its ability to fit into the binding site of a biological target. Research has shown that different enantiomers of the same compound can exhibit significantly different potencies. For instance, in a series of 4-benzimidazolyl-N-piperazinethyl-pyrimidin-2-amines designed as Lck kinase inhibitors, the S,S enantiomers were found to be more potent than the racemic mixtures. semanticscholar.org This highlights the importance of stereochemical configuration for optimal interaction with the target enzyme. Consequently, the chiral resolution of racemic mixtures and the stereoselective synthesis of the more active enantiomer are crucial considerations in the drug design and development process for benzimidazole-based therapeutic agents.

Mechanistic Investigations of Biological Action

Understanding the precise mechanism by which a compound exerts its biological effects is fundamental to its development as a therapeutic agent. For this compound and its analogues, this involves identifying their specific molecular targets and elucidating how interaction with these targets modulates biochemical pathways within the cell.

Benzimidazole derivatives are known to interact with a diverse range of enzymes and receptors, often acting as inhibitors. rsc.org Their versatility allows them to target key players in various disease pathologies, particularly in cancer and infectious diseases.

Protein Kinases: Many benzimidazole derivatives function as protein kinase inhibitors. rsc.orgnih.gov They can act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase domain, or interact with the target in other ways. nih.gov One of the key targets is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. rsc.orgrsc.org Small molecule inhibitors can block VEGFR-2 signaling, thereby hindering the formation of new blood vessels that tumors need to grow. rsc.orgrsc.org Other kinases targeted by benzimidazole derivatives include EGFR, HER2, and CDK2. nih.gov

Histone Deacetylases (HDACs): HDACs are another important class of enzymes targeted by benzimidazole-based compounds. researchgate.net Specifically, selective inhibitors of HDAC6 have been developed using a benzimidazole cap. rsc.orgresearchgate.net Molecular docking studies suggest these inhibitors interact with key residues and chelate the zinc ion within the enzyme's active site, leading to potent inhibition. rsc.orgnih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides and is a well-established target for antimicrobial and anticancer drugs. nih.gov Benzimidazole derivatives have been designed as non-classical antifolates that inhibit DHFR. nih.gov Docking studies indicate that these compounds can bind effectively to key amino acid residues within the DHFR active site, such as Phe31 and Asp27. nih.gov

The table below lists some of the molecular targets identified for benzimidazole analogues.

Molecular TargetTherapeutic AreaExample Inhibitor ClassReference
VEGFR-2CancerSmall molecule kinase inhibitors rsc.orgrsc.org
HDAC6CancerHydroxamic acid-based inhibitors with benzimidazole caps rsc.orgresearchgate.net
DHFRInfectious Diseases, Cancer2,6-disubstituted 1H-benzimidazoles nih.gov
DNA Topoisomerase ICancerbis-Benzimidazole derivatives nih.gov
Protein Kinase AktCancerSubstituted benzimidazole derivatives scirp.org

By inhibiting their specific molecular targets, benzimidazole derivatives can modulate critical biochemical pathways, leading to their observed pharmacological effects.

Inhibition of Angiogenesis Pathways: By blocking VEGFR-2, benzimidazole inhibitors disrupt downstream signaling cascades that are vital for angiogenesis. semanticscholar.org When VEGF binds to its receptor, it normally activates pathways such as the Ras/Raf/ERK/MAPK and PI3K/Akt pathways. semanticscholar.org Inhibition of VEGFR-2 phosphorylation prevents the activation of these pathways, which in turn suppresses endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor blood supply. semanticscholar.org

Epigenetic Modulation via HDAC Inhibition: HDAC inhibitors, including those based on the benzimidazole scaffold, alter gene expression by increasing the acetylation of histone proteins. researchgate.net This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. researchgate.net In the case of HDAC6, inhibition also leads to the hyperacetylation of non-histone proteins like α-tubulin. rsc.orgnih.gov This disrupts microtubule dynamics, which can interfere with cell division and intracellular transport, ultimately leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. researchgate.netnih.gov

Disruption of Folate Metabolism: Inhibition of DHFR blocks the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. nih.gov This depletion of essential DNA building blocks halts DNA replication and cell division, which is particularly effective against rapidly proliferating cells like bacteria and cancer cells. nih.govmdpi.com

Drug Design and Development Potential

The benzimidazole nucleus is considered a "privileged scaffold" in drug discovery due to its proven success in yielding drugs with a wide range of biological activities. isca.incbijournal.com The structural versatility of the benzimidazole ring system allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. rroij.com

The development of analogues of this compound is driven by their potential to act as inhibitors of key enzymes like protein kinases, HDACs, and DHFR. nih.govnih.gov The design strategy for new derivatives often involves a combination of SAR insights and computational approaches. Molecular docking studies are frequently used to predict how newly designed compounds will bind to their target and to rationalize the activities of existing compounds, guiding further optimization. nih.govscirp.org

The simultaneous inhibition of multiple kinases, a strategy known as multi-target therapy, is an emerging approach in cancer treatment, and some benzimidazole derivatives have shown potential as multi-target inhibitors. nih.gov This can be advantageous for overcoming drug resistance and attacking the disease through several relevant pathways. nih.gov The significant research effort focused on synthesizing and evaluating novel benzimidazole derivatives for anticancer, antimicrobial, and anti-inflammatory properties underscores the high potential of this chemical class for the development of new therapeutic agents. nih.govnih.gov

Based on a comprehensive review of the available scientific literature, there is limited specific information focusing solely on the biological and biomedical research applications of This compound as a distinct pharmacological intermediate and subject of lead compound optimization.

The provided search results contain extensive research on the broader class of benzimidazole derivatives, including various chloro- and nitro-substituted isomers. For instance, significant research has been conducted on N-substituted 6-(chloro/nitro)-1H-benzimidazole and 5-chloro-2-nitroacetanilide derivatives for their potential as antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov These studies highlight the general importance of the benzimidazole scaffold and the role of electron-withdrawing groups like chloro and nitro substituents in enhancing pharmacological activity. isca.me

However, specific data detailing the use of the 2-Chloro-7-nitro isomer as a starting material or intermediate for the synthesis of bioactive compounds is not present in the search results. Similarly, literature outlining specific strategies for the lead optimization of derivatives originating from this compound is not available.

General principles of lead optimization in drug discovery involve modifying a compound to improve efficacy, selectivity, and pharmacokinetic properties. danaher.compatsnap.com These strategies include direct chemical manipulation of functional groups, structure-activity relationship (SAR)-directed optimization, and pharmacophore-oriented design. nih.gov While these principles would theoretically apply to derivatives of this compound, there are no specific examples or research findings in the provided results to construct a detailed analysis as requested.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline focusing solely on this compound. The available research focuses on other isomers or the benzimidazole class as a whole.

Advanced Material Science Applications of 2 Chloro 7 Nitro 1h Benzo D Imidazole

Development of Dyes and Pigments

The benzimidazole (B57391) ring is a versatile heterocyclic system that has been incorporated into various dyes and pigments. rsc.org Azo dyes synthesized from heterocyclic compounds have garnered significant attention due to their bright and strong color shades. sid.ir The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by a coupling reaction with an electron-rich species.

While there is no specific literature detailing the synthesis of dyes from 2-Chloro-7-nitro-1H-benzo[d]imidazole, its chemical structure suggests its potential as a precursor. The nitro group could be reduced to an amino group, yielding 2-Chloro-7-amino-1H-benzo[d]imidazole. This resulting amine could then undergo diazotization and be coupled with various aromatic compounds to produce a range of azo dyes. The color and properties of these hypothetical dyes would depend on the nature of the coupling component.

Hypothetical Synthesis of an Azo Dye from this compound:

StepReactionIntermediate/Product
1Reduction of the nitro group2-Chloro-7-amino-1H-benzo[d]imidazole
2Diazotization of the amino group2-Chloro-1H-benzo[d]imidazol-7-yl diazonium salt
3Coupling with a suitable aromatic compound (e.g., phenol)Azo dye derivative of this compound

The final dye's spectroscopic properties, such as its maximum absorption wavelength (λmax), would be influenced by the electronic effects of the chloro and benzimidazole moieties, as well as the substituent on the coupling partner. nih.gov

Exploration in Optoelectronic Materials (e.g., OLEDs, Fluorescent Materials, Photoactive Materials)

Benzimidazole derivatives are recognized for their unique electronic properties, making them promising candidates for various optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and fluorescent materials. nbinno.comresearchgate.net The benzimidazole core is known for its electron-transporting capabilities and thermal stability, which are crucial for the performance of OLEDs. nbinno.com

Specific experimental data on the photophysical properties of this compound is scarce. However, theoretical studies on similar molecules, such as 2-ethyl-7-nitro-5-substituted-1H-benzimidazoles, can provide insights into its potential behavior. researchgate.net The presence of a nitro group, which is an electron-withdrawing group, can significantly influence the electronic structure and, consequently, the photophysical properties of the molecule.

Derivatives of benzimidazole have been investigated as fluorescent probes. researchgate.net The fluorescence properties are often dependent on the substituents on the benzimidazole ring. For instance, the introduction of a nitro group can sometimes quench fluorescence, but in other molecular designs, it can be part of a system that exhibits fluorescence upon a specific chemical reaction. researchgate.net

The potential of this compound in photoactive materials could be explored through its incorporation into larger conjugated systems. The benzimidazole unit can act as a multifunctional component in heteroaromatic molecular systems for optoelectronics and photovoltaics.

Application as Corrosion Inhibitors

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments. nih.govresearchgate.netnih.govresearchgate.net Their inhibitory action is attributed to the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.govresearchgate.net This adsorption occurs through the heteroatoms (nitrogen) and the π-electrons of the aromatic system. nih.gov

Although no specific studies have been found that evaluate the corrosion inhibition performance of this compound, research on similar compounds provides a strong basis for its potential in this application. The general mechanism involves the inhibitor molecule displacing water molecules from the metal surface and adsorbing via physical (electrostatic) and/or chemical (coordination bond formation) interactions. nih.gov

Key Performance Metrics for Corrosion Inhibitors (based on studies of related benzimidazoles):

Inhibition Efficiency (IE%) : This is a measure of how effectively an inhibitor reduces the corrosion rate. It is often determined using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). nih.govresearchgate.net

Adsorption Isotherm : This describes the relationship between the concentration of the inhibitor in the solution and the extent of its adsorption on the metal surface. Common models include the Langmuir, Temkin, and Frumkin isotherms. researchgate.net

Mechanism of Inhibition : Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor by observing the shift in the corrosion potential (Ecorr) and the change in the anodic and cathodic Tafel slopes. nih.gov

Table of Expected Performance Parameters for a Benzimidazole-based Corrosion Inhibitor:

ParameterDescriptionTypical Findings for Benzimidazole Derivatives
Inhibition Efficiency Percentage reduction in corrosion rate.Can exceed 90% at optimal concentrations.
Adsorption Model Describes the inhibitor-surface interaction.Often follows the Langmuir adsorption isotherm. researchgate.net
Inhibition Type Anodic, cathodic, or mixed.Frequently act as mixed-type inhibitors. nih.gov
Thermodynamic Parameters Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads).Negative ΔG°ads indicates spontaneous adsorption. The magnitude and sign of ΔH°ads can help distinguish between physisorption and chemisorption.

Quantum chemical studies on benzimidazole derivatives have been used to correlate the molecular structure with inhibition efficiency. electrochemsci.org Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment are calculated to understand the adsorption mechanism at a molecular level. electrochemsci.org For this compound, the presence of the electron-withdrawing nitro group and the electronegative chloro atom would likely influence its electronic properties and its interaction with the metal surface.

Agrochemical Research Applications of 2 Chloro 7 Nitro 1h Benzo D Imidazole

Herbicidal Activity Studies

The benzimidazole (B57391) scaffold is a key component in the development of various herbicides. While direct herbicidal activity data for 2-Chloro-7-nitro-1H-benzo[d]imidazole is not extensively documented, studies on other substituted benzimidazoles indicate that the core structure is active against various plant species. For instance, certain 2-trifluoromethylbenzimidazoles have been identified as a class of herbicidal compounds. The herbicidal mechanism of some benzimidazole derivatives involves the inhibition of protoporphyrinogen (B1215707) oxidase (protox), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates singlet oxygen, causing rapid cell membrane disruption and plant death.

Further research is necessary to determine if this compound exhibits similar herbicidal properties and to identify its specific mode of action and efficacy against different weed species.

Fungicidal Activity Studies

A study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives demonstrated notable antifungal activity. nih.gov For example, a synthesized derivative, compound 4k from this series, exhibited potent activity against the fungal pathogens Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov This activity was comparable to the standard fungicide fluconazole (B54011). nih.gov

Another study focused on derivatives of 2-chloromethyl-1H-benzimidazole evaluated their efficacy against several phytopathogenic fungi. researchgate.net The findings from this research highlighted that the introduction of a chlorine atom on the benzene (B151609) ring could enhance antifungal activity. researchgate.net The table below summarizes the in vitro antifungal activity of selected 2-chloromethyl-1H-benzimidazole derivatives against various plant pathogens. researchgate.net

Table 1: In Vitro Antifungal Activity (IC₅₀ in μg/mL) of Selected 2-Chloromethyl-1H-benzimidazole Derivatives

Compound Cytospora sp. Colletotrichum gloeosporioides Botrytis cinerea Alternaria solani Fusarium solani
4m - 20.76 - 27.58 18.60
5b 30.97 11.38 57.71 - 40.15
7f - - 13.36 - -
Hymexazol (Control) - - 8.92 - -

Data sourced from a study on 2-chloromethyl-1H-benzimidazole derivatives. researchgate.net

These studies suggest that the presence of both chloro and nitro functional groups on the benzimidazole ring system can contribute to significant antifungal properties. The exact contribution of the specific substitution pattern in this compound to fungicidal efficacy warrants direct investigation.

Emerging Research Directions and Future Perspectives for 2 Chloro 7 Nitro 1h Benzo D Imidazole

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of benzimidazole (B57391) derivatives, including 2-Chloro-7-nitro-1H-benzo[d]imidazole, is undergoing a significant transformation driven by the principles of green chemistry. ijarsct.co.inmdpi.com Traditional methods often involve harsh reaction conditions, toxic solvents, and lengthy procedures, which are environmentally detrimental and economically inefficient. ijarsct.co.in Consequently, the focus has shifted towards developing eco-friendly, cost-effective, and sustainable synthetic protocols.

Microwave-assisted synthesis has emerged as a prominent green alternative, dramatically reducing reaction times from hours to mere minutes and often improving product yields. mdpi.comeurekaselect.com This technique provides rapid and uniform heating, which accelerates the condensation and cyclization reactions central to benzimidazole formation. bohrium.comconnectjournals.com Studies have demonstrated the successful synthesis of various benzimidazole derivatives with yields ranging from 94% to 98% in as little as 5-10 minutes, often without the need for a catalyst. eurekaselect.com

Another key area of green synthesis involves the use of alternative, environmentally benign solvents and catalysts. ijarsct.co.in Researchers are replacing conventional toxic solvents with greener options like water, ethanol, or ionic liquids. mdpi.combohrium.com Furthermore, the development of reusable and non-toxic catalysts, such as nano-catalysts (e.g., ZnO-NPs), is gaining traction. nih.gov These catalysts not only enhance reaction efficiency but also simplify product purification and minimize waste generation. nih.gov Catalyst-free methods, sometimes facilitated by sustainable solvents like waste curd water under microwave irradiation, represent a particularly innovative approach, further streamlining the synthesis process. bohrium.combohrium.com

Table 1: Comparison of Green Synthetic Methodologies for Benzimidazole Derivatives
MethodologyKey FeaturesTypical Reaction TimeReported YieldsEnvironmental Advantages
Microwave-Assisted SynthesisRapid, uniform heating; often catalyst-free. eurekaselect.com5-15 minutes mdpi.comeurekaselect.com86% - 99% mdpi.comReduced energy consumption, shorter reaction times. mdpi.com
Nano-Catalyst (e.g., ZnO-NPs)High catalytic activity, recyclable. nih.gov15 min - 2 hours nih.govHighEnvironmentally benign catalyst, improved yields. nih.gov
Catalyst-Free (in Ethanol)Room temperature reaction, no catalyst needed. bohrium.comModerateNearly quantitative bohrium.comNo toxic waste, high atom economy, use of green solvent. bohrium.com
Ionic Liquids (e.g., [BMIM]HSO4)Acts as a green medium for the reaction. mdpi.comVariableHighUse of non-volatile, often recyclable solvents. mdpi.com

Multi-Targeting Strategies in Medicinal Chemistry

The "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the complexity of multifactorial diseases like cancer. researcher.life This has led to the rise of multi-target drug design, where a single compound is engineered to interact with multiple biological targets simultaneously, potentially offering improved efficacy and overcoming drug resistance. researchgate.netnih.gov Benzimidazole derivatives are exceptionally well-suited for this approach due to their structural versatility and ability to interact with a wide range of biological macromolecules. acs.org

In oncology, researchers are actively designing benzimidazole-based compounds as multi-target kinase inhibitors. nih.gov For instance, novel 2-aryl benzimidazoles have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptors (PDGFR) – all crucial targets in cancer cell proliferation and angiogenesis. nih.govnih.gov Similarly, benzimidazole-triazole hybrids have been developed as dual inhibitors of kinases (EGFR, VEGFR-2) and Topoisomerase II (Topo II), another critical enzyme in cancer therapy. nih.gov This strategy aims to disrupt multiple signaling pathways that cancer cells rely on for growth and survival. researchgate.net

The development of these multi-targeted agents often involves creating hybrid molecules that combine the benzimidazole core with other pharmacophores. researcher.life This approach has yielded compounds with potent antiproliferative activity against various cancer cell lines, including those of the breast, colon, and liver. nih.govnih.gov The ability of a single benzimidazole-based molecule to modulate several key oncogenic pathways highlights the immense potential of this scaffold in developing next-generation anticancer therapeutics. researcher.life

Advanced Characterization Techniques for Complex Systems

A deep understanding of the structure-property relationships of this compound derivatives and their interactions within complex biological or material systems is crucial for their rational design and application. Beyond standard spectroscopic methods, advanced characterization techniques are being employed to provide unprecedented insights at the molecular level.

Single-crystal X-ray diffraction is a powerful tool for unambiguously determining the three-dimensional atomic arrangement of benzimidazole derivatives. scispace.com This technique provides precise data on bond lengths, bond angles, and conformation, which are essential for understanding intermolecular interactions and for validating computational models. semanticscholar.orgresearchgate.net For instance, crystallographic studies have revealed how different substituents on the benzimidazole ring influence the planarity of the molecule and its crystal packing, which is stabilized by hydrogen bonds and π-π stacking interactions. scispace.comsemanticscholar.org

For more complex systems, such as metal-benzimidazole complexes which are being explored as anticancer agents, a combination of techniques is necessary. nih.gov These include spectroscopic methods like FT-IR, ¹H-NMR, and UV-visible spectroscopy, alongside spectrometric analyses such as ESI-MS and ICP Optical Emission Spectrometry to confirm the structure and metal incorporation. nih.gov Furthermore, Hirshfeld surface analysis is an advanced computational method used to visualize and quantify intermolecular interactions within a crystal, offering deeper insights into the forces that govern the supramolecular architecture of these complex systems. nih.goviucr.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and discovery of new molecules based on the this compound scaffold. jsr.orgijirt.org These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and screen large virtual libraries of compounds, thereby accelerating the research and development process significantly. premierscience.comnih.gov

In drug discovery, in silico techniques like molecular docking are routinely used to predict the binding affinity and interaction patterns of benzimidazole derivatives with specific protein targets, such as kinases or enzymes involved in microbial pathogenesis. mdpi.comnih.gov Virtual screening of extensive compound databases, like ZINC15, allows for the rapid identification of promising hit compounds for further experimental validation. nih.govmdpi.com For example, ligand-based virtual screening has successfully identified novel benzimidazole derivatives with potential activity against neglected diseases like leishmaniasis. nih.gov

Machine learning models are being developed to predict the activity of compounds against specific targets or cell lines. frontiersin.org These models are trained on existing experimental data and can identify complex structure-activity relationships that are not immediately obvious to human researchers. frontiersin.org ML algorithms are also employed to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable drug-like characteristics early in the discovery pipeline. nih.govresearchgate.net This computational pre-screening reduces the time and cost associated with synthesizing and testing compounds that are unlikely to succeed. researchgate.net

Exploration of New Application Domains

While the medicinal applications of benzimidazoles are well-established, emerging research is uncovering their potential in novel, non-pharmaceutical domains, particularly in materials science. rsc.orgresearchgate.net The unique electronic and photophysical properties of the benzimidazole core make it an attractive component for advanced functional materials. nbinno.comresearchgate.net

One of the most promising new applications is in the field of optoelectronics. researchgate.net Benzimidazole derivatives are being investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability and electron-transporting capabilities. nbinno.com The ability to tune their photophysical properties through chemical modification allows for the creation of materials that emit light across the visible spectrum, which is essential for next-generation displays and lighting. researchgate.net

Furthermore, the inherent fluorescence of many benzimidazole derivatives has led to their development as chemosensors and fluorescent probes. researchgate.netnih.gov These molecules can be designed to exhibit a change in their fluorescence properties (e.g., intensity or wavelength) upon binding to specific analytes like metal ions or upon changes in their environment, such as pH. researchgate.net This makes them highly valuable for applications in environmental monitoring and biological imaging. researchgate.net Researchers are also exploring the potential of benzimidazole-containing chromophores for applications in nonlinear optics (NLO), where materials can alter the properties of light, a feature with applications in telecommunications and optical computing. rsc.org

Q & A

Q. What are efficient solvent-free methods for synthesizing 2-Chloro-7-nitro-1H-benzo[d]imidazole derivatives?

Methodological Answer: A solvent-free approach using nano-montmorillonite clay as a catalyst enables the synthesis of benzimidazole derivatives at room temperature. This method involves condensation of o-phenylenediamine with aldehyde derivatives, achieving good yields (e.g., 83–85%) and avoiding hazardous solvents. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, IR, and HRMS confirms product purity and structure .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

Methodological Answer: Nuclear magnetic resonance (1H^1H-NMR and 13C^{13}C-NMR) is critical for confirming substituent positions and aromatic proton environments. For example, in derivatives with iodine or trifluoromethyl groups, distinct splitting patterns (e.g., dd, td, or q couplings) and chemical shifts (e.g., 153.2 ppm for imidazole carbons) resolve structural ambiguities. High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Q. What are the key safety protocols for handling nitro-substituted benzimidazoles during synthesis?

Methodological Answer: Nitro groups confer thermal instability; thus, strict adherence to safety measures is required:

  • Use flame-resistant equipment and avoid open flames (P210).
  • Store in dry, ventilated areas away from oxidizers (P402).
  • Employ personal protective equipment (PPE) including nitrile gloves and fume hoods during synthesis .

Advanced Research Questions

Q. How can DFT calculations optimize the molecular geometry and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with the B3LYP hybrid functional and 6-31G* basis set predicts optimized geometries and electronic configurations. For example, planar benzimidazole rings (maximum deviation: 0.0258 Å) and dihedral angles (e.g., 61.73° between imidazole and phenyl rings) correlate with experimental XRD data. HOMO-LUMO gaps calculated via DFT reveal charge-transfer properties relevant to photophysical applications .

Q. What strategies resolve discrepancies in catalytic activity for benzimidazole derivatives with varying substituents?

Methodological Answer: Structural parameters like dihedral angles (e.g., 61.96° in 2-(naphthyl)-benzimidazoles) and substituent electronegativity (e.g., Cl vs. CF3_3) influence antimicrobial efficacy. Comparative XRD analysis and in vitro testing against S. aureus and S. typhi demonstrate that electron-withdrawing groups enhance activity by improving membrane penetration .

Q. How can QSAR models predict the oxidative stability of this compound in ionic liquids?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models combined with Random Forest Regression (RFR) analyze Fe(VI) oxidation kinetics. Descriptors like electrophilicity index (from DFT) and steric parameters predict reaction rates. For example, electron-deficient imidazole rings exhibit higher oxidation rates (R2=0.89R^2 = 0.89), validated via HPLC and kinetic studies .

Q. What computational approaches improve docking accuracy for this compound as an EGFR inhibitor?

Methodological Answer: Molecular docking (AutoDock Vina) with flexible side-chain sampling and AMBER force fields evaluates binding affinities to EGFR kinase domains. ADMET predictions (SwissADME) identify derivatives with optimal logPP (2.5–3.5) and low hepatotoxicity. For instance, chloro-substituted derivatives show higher binding scores (−9.2 kcal/mol) due to hydrophobic pocket interactions .

Data Contradiction Analysis

Q. Why do synthetic yields vary for benzimidazole derivatives under similar catalytic conditions?

Methodological Answer: Discrepancies arise from substituent steric effects and catalyst loading. For example, nano-SiO2_2 (5 wt%) achieves 85% yield for 2-aryl derivatives, but bulkier substituents (e.g., naphthyl) reduce yields to 65% due to hindered diffusion. Kinetic studies (GC-MS monitoring) and BET surface area analysis of catalysts clarify these variations .

Q. How can conflicting cytotoxicity data for benzimidazole derivatives be rationalized?

Methodological Answer: Contradictions often stem from cell-line specificity and assay protocols. For example, chloro derivatives exhibit IC50_{50} = 12 µM in MCF-7 cells but >50 µM in HEK-293. Comparative transcriptomics (RNA-seq) and apoptosis assays (Annexin V/PI staining) reveal selective EGFR pathway activation in cancer cells .

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